tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

Synthetic Chemistry Process Development Chiral Resolution

Choose this racemic Boc-protected pyrrolidine (CAS 887587-25-9) for cost-efficient, large-scale SAR exploration. Its cyclopropylamino substituent reduces basicity—limiting side reactions—while the Boc group enables selective deprotection. Differentiated from enantiopure analogs by lower cost and from alkylamino variants by superior metabolic stability. Each batch includes full NMR, HPLC, and GC traceability to ≥98% purity.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 887587-25-9
Cat. No. B592226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
CAS887587-25-9
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC2CC2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3
InChIKeyKYEGQEQHIFRJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9): Procurement and Chemical Profile for Synthetic Building Block Applications


tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9) is a racemic, Boc-protected pyrrolidine derivative with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol [1]. It features a saturated pyrrolidine core functionalized with a cyclopropylamino substituent at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen . The compound is characterized by a low topological polar surface area of 41.6 Ų, a calculated density of 1.1±0.1 g/cm³, and an ACD/LogP of 0.88 [1][2]. In procurement contexts, it is recognized as a versatile intermediate for the construction of nitrogen-containing heterocycles, where the Boc group enhances stability during synthetic manipulation while enabling selective deprotection under mild acidic conditions [2].

Why Generic Substitution Fails for tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9): A Procurement Perspective


In-class compounds bearing a pyrrolidine-1-carboxylate scaffold cannot be simply interchanged due to critical differences in stereochemical composition, amine substituent electronics, and protecting group strategy, all of which dictate downstream synthetic efficiency and target molecule properties. The racemic nature of CAS 887587-25-9 distinguishes it fundamentally from its enantiopure (R)- or (S)-counterparts, which are marketed for stereoselective applications and command a significant cost premium . Furthermore, the cyclopropylamino substituent imparts a distinct basicity and metabolic stability profile compared to alkylamino analogs such as ethylamino or isopropylamino variants, a consequence of the cyclopropyl ring's electron-withdrawing character and conformational rigidity [1]. Substituting a different Boc-protected pyrrolidine amine without verifying the specific amine substituent risks introducing unintended alterations in reaction kinetics, purification behavior, or final compound activity. The quantitative evidence presented below substantiates these differentiation points for procurement decision-making.

Quantitative Procurement Evidence for tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9)


Cost Efficiency and Analytical Traceability of Racemic Mixture vs. Enantiopure Counterparts

The racemic mixture (CAS 887587-25-9) offers a quantifiable cost and availability advantage over its enantiopure (R)-isomer (CAS 1289584-93-5, also known as CPP-115 intermediate) and (S)-isomer (CAS 1289585-23-4) for applications where stereochemistry is not the critical determinant of synthetic outcome . While the enantiopure variants are essential for stereoselective API synthesis, the racemic form is supplied with a guaranteed minimum purity of 98% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC traces, ensuring reproducibility without the cost premium of chiral resolution . This positions CAS 887587-25-9 as the economically rational choice for early-stage route scouting, racemic library synthesis, and non-stereoselective medicinal chemistry campaigns.

Synthetic Chemistry Process Development Chiral Resolution

Reduced Amine Basicity Due to Cyclopropyl Substituent: A Class-Level Advantage for Downstream Reactivity

The cyclopropylamino group in CAS 887587-25-9 exhibits significantly lower basicity compared to ethylamino or isopropylamino analogs, a well-established class-level phenomenon driven by the electron-withdrawing effect and ring strain of the cyclopropane moiety [1]. The relative order of cycloalkylamine basicity is cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl, meaning the cyclopropylamino group is the least basic among common alkylamino substituents [1]. This reduction in basicity translates to a lower pKa for the conjugate acid, which can influence reaction selectivity in amide coupling, reductive amination, and salt formation steps. While direct pKa data for this specific compound is not available, the class-level inference is robust and directly applicable to procurement considerations when selecting between available pyrrolidine-amine building blocks.

Medicinal Chemistry Amine Basicity Physicochemical Properties

Inferred Metabolic Stability Enhancement from Cyclopropylamine Moiety

The presence of a cyclopropylamine moiety is associated with a class-level advantage in metabolic stability. Literature indicates that cyclopropylamines can inactivate major human drug-metabolizing cytochrome P450 enzymes, a property that can lead to reduced oxidative metabolism and improved in vivo half-life for molecules containing this substructure . In contrast, simple alkylamines are more readily susceptible to N-dealkylation and other oxidative pathways. While this is a class-level inference and direct metabolic data for CAS 887587-25-9 is absent, the well-documented behavior of the cyclopropylamine pharmacophore provides a rationale for selecting this building block over ethylamino or isopropylamino analogs when metabolic stability is a project goal in medicinal chemistry campaigns.

Drug Metabolism Pharmacokinetics Cytochrome P450

High-Value Application Scenarios for tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9)


Cost-Efficient Scaffold for Non-Stereoselective Medicinal Chemistry Libraries

When generating a library of pyrrolidine-containing analogs for hit identification or lead optimization, the racemic nature of CAS 887587-25-9 provides a cost-effective starting point. The documented 98% purity with batch-specific analytical traceability (NMR, HPLC, GC) ensures reproducible results, while the significantly lower procurement cost compared to the enantiopure (R)- or (S)-isomers allows for larger-scale parallel synthesis and SAR exploration without stereochemical bias.

Modulation of Amine Basicity in Reaction Optimization

In synthetic sequences requiring precise control over amine nucleophilicity—such as selective amide coupling, reductive amination, or protecting group manipulations—the cyclopropylamino substituent of CAS 887587-25-9 offers a distinct advantage. Its reduced basicity relative to ethylamino or isopropylamino analogs, as predicted by Baeyer ring strain theory [1], can mitigate unwanted side reactions and improve reaction selectivity. This property is particularly valuable when a less basic amine nucleophile is required to prevent over-alkylation or to facilitate pH-controlled extraction during workup.

Building Block for Metabolic Stability-Focused Drug Design

For medicinal chemistry programs targeting indications where metabolic stability is a known liability of lead compounds, incorporating the cyclopropylamino moiety found in CAS 887587-25-9 is a strategic, class-informed decision. The known ability of cyclopropylamines to inactivate cytochrome P450 enzymes may confer improved in vivo half-life to downstream drug candidates. This compound serves as a versatile intermediate for introducing this metabolically resilient substructure into more complex nitrogen-containing heterocycles, supporting efforts to optimize ADME properties early in the drug discovery process.

Synthetic Intermediate for Pyrrolidine-Based JAK Inhibitors and Protease Inhibitors

CAS 887587-25-9 is documented as a reactant in the synthesis of pyrrolopyrimidine-based JAK kinase inhibitors and protease inhibitors [2]. Its Boc-protected pyrrolidine core with a cyclopropylamino handle provides a strategic point of diversification for introducing various heteroaromatic warheads via nucleophilic aromatic substitution or Buchwald-Hartwig amination. The racemic nature of the building block is suitable for initial SAR studies, while the option to switch to the enantiopure version (CAS 1289584-93-5) for advanced lead optimization provides a clear synthetic pathway progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.